molecular formula C7H12N2O4 B2871854 tert-butyl (NE)-N-methoxycarbonyliminocarbamate CAS No. 25542-19-2

tert-butyl (NE)-N-methoxycarbonyliminocarbamate

Cat. No.: B2871854
CAS No.: 25542-19-2
M. Wt: 188.183
InChI Key: SHGMXVAFAFDOOE-CMDGGOBGSA-N
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Description

(E)-N-(methoxycarbonyl)iminoformamide is an organic compound characterized by its unique structure, which includes a methoxycarbonyl group, an imino group, and a tert-butoxy group attached to a formamide backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Scientific Research Applications

(E)-N-(methoxycarbonyl)iminoformamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For amides, this often involves the donation or acceptance of a proton, as amides can act as both bases and acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(methoxycarbonyl)iminoformamide typically involves the reaction of tert-butyl isocyanate with methoxycarbonylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of (E)-N-(methoxycarbonyl)iminoformamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(methoxycarbonyl)iminoformamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The imino group can participate in nucleophilic substitution reactions, where nucleophiles replace the existing group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in having a tert-butoxycarbonyl group.

    tert-Butyloxycarbonyl-protected amino acids: Share the tert-butoxycarbonyl protection.

Uniqueness

(E)-N-(methoxycarbonyl)iminoformamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

tert-butyl (NE)-N-methoxycarbonyliminocarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-7(2,3)13-6(11)9-8-5(10)12-4/h1-4H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGMXVAFAFDOOE-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=N/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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